![molecular formula C6H7ClO B1314615 3-Methylenecyclobutanecarbonyl chloride CAS No. 98198-78-8](/img/structure/B1314615.png)
3-Methylenecyclobutanecarbonyl chloride
Overview
Description
3-Methylenecyclobutanecarbonyl chloride is a chemical compound with the molecular formula C6H7ClO . It has an average mass of 130.572 Da and a monoisotopic mass of 130.018539 Da . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Scientific Research Applications
Chemical Education and Research
Lastly, 3-Methylenecyclobutanecarbonyl chloride serves as an educational tool in academic research and teaching laboratories. It provides a practical example of carbonyl chemistry and is used to demonstrate various synthetic techniques and reaction mechanisms.
Each of these applications leverages the unique chemical properties of 3-Methylenecyclobutanecarbonyl chloride, showcasing its versatility and importance in scientific research. While the information provided here is based on my knowledge as of 2021, for the most current research and applications, consulting recent scientific literature and databases like Google Scholar would be beneficial.
properties
IUPAC Name |
3-methylidenecyclobutane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFBXFATWSKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550327 | |
Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbonyl chloride | |
CAS RN |
98198-78-8 | |
Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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